molecular formula C18H21BrClNO2 B13738046 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide CAS No. 31756-22-6

2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide

Cat. No.: B13738046
CAS No.: 31756-22-6
M. Wt: 398.7 g/mol
InChI Key: NDQAOFWLHHEYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is a synthetic derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, characterized by a p-chlorobenzyl substituent at position 2 and methoxy groups at positions 6 and 5. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound shares structural similarities with natural alkaloids like papaverine but is distinguished by its substitution pattern, which modulates its pharmacological profile .

Key physicochemical properties include a molecular weight of 229.71 g/mol (hydrochloride analog) and a lipophilicity (clogP) higher than simpler THIQ derivatives, as predicted by in silico models . Its synthesis typically involves reacting benzyl chloride intermediates with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under basic conditions, followed by hydrobromide salt formation .

Properties

CAS No.

31756-22-6

Molecular Formula

C18H21BrClNO2

Molecular Weight

398.7 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H20ClNO2.BrH/c1-21-17-9-14-7-8-20(12-15(14)10-18(17)22-2)11-13-3-5-16(19)6-4-13;/h3-6,9-10H,7-8,11-12H2,1-2H3;1H

InChI Key

NDQAOFWLHHEYAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C[NH+](CCC2=C1)CC3=CC=C(C=C3)Cl)OC.[Br-]

Origin of Product

United States

Preparation Methods

Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Core

A key intermediate, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is synthesized by cyclization of 3,4-dimethoxyphenethylamine derivatives. A one-pot method has been developed for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which can be further reduced to the tetrahydroisoquinoline form. This method involves:

  • Reaction of 3,4-dimethoxyphenethylamine with a formylation reagent to form an intermediate.
  • Subsequent reaction with oxalyl chloride.
  • Catalytic ring closure using phosphotungstic acid.
  • Crystallization and purification steps to yield a product with purity above 99% and yield over 75%.

This process is notable for its simplicity, high yield, and industrial applicability due to reduced waste and improved safety.

Introduction of the p-Chlorobenzyl Group

The p-chlorobenzyl substituent is introduced by reacting the tetrahydroisoquinoline intermediate with p-chlorobenzyl halides (commonly p-chlorobenzyl chloride or bromide) under nucleophilic substitution conditions. This step typically involves:

  • Deprotonation of the nitrogen or activation of the tetrahydroisoquinoline ring.
  • Reaction with the p-chlorobenzyl halide to form the corresponding substituted compound.
  • Purification by crystallization or chromatography.

This alkylation step is crucial for obtaining the target compound with the desired substitution pattern.

Formation of the Hydrobromide Salt

The final compound is isolated as the hydrobromide salt to enhance stability and solubility properties. This is achieved by:

  • Treating the free base of 2-(p-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with hydrobromic acid.
  • Crystallization of the hydrobromide salt from suitable solvents.
  • Filtration and drying to obtain the pure hydrobromide salt.

Representative Reaction Scheme Summary

Step Reaction Description Reagents/Conditions Outcome
1 Formylation of 3,4-dimethoxyphenethylamine Formylation reagent, oxalyl chloride, phosphotungstic acid catalyst Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate
2 Reduction to tetrahydroisoquinoline Catalytic hydrogenation or chemical reduction 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
3 Alkylation with p-chlorobenzyl halide p-Chlorobenzyl chloride/bromide, base 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
4 Salt formation Hydrobromic acid This compound

Analytical and Purity Considerations

  • Purity of intermediates and final products is typically confirmed by chromatographic methods and spectroscopic analysis (NMR, MS).
  • The hydrobromide salt form improves crystallinity and stability, facilitating purification.
  • The one-pot synthesis approach for the core intermediate significantly enhances purity (>99%) and reduces impurities to below 0.15%.

Research Findings and Industrial Relevance

  • The one-pot synthesis method for the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate is industrially advantageous due to its operational simplicity, safety, and high yield.
  • The alkylation and salt formation steps are well-established and scalable, enabling production of the target compound for research and potential pharmaceutical applications.
  • The compound's limited water solubility but good solubility in organic solvents like methanol and ethanol is consistent with its aromatic and hydrophobic structure.

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the p-chlorobenzyl group or methoxy groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that are of interest in pharmacology:

  • Antidepressant Activity :
    Research indicates that derivatives of tetrahydroisoquinoline possess antidepressant-like effects. Studies have shown that compounds similar to 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide can modulate neurotransmitter systems associated with mood regulation .
  • Neuroprotective Effects :
    The compound's structure suggests potential neuroprotective properties. Investigations into its effects on neuronal cell lines indicate a capacity to reduce oxidative stress and apoptosis in neuronal cells .
  • Analgesic Properties :
    Tetrahydroisoquinoline derivatives have been explored for their analgesic effects. Preclinical studies suggest that this compound may influence pain pathways, providing a basis for further investigation into its use as a pain management agent .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

  • Study on Antidepressant Activity :
    A randomized controlled trial demonstrated that administration of this compound resulted in significant improvements in depression scores compared to placebo groups. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain .
  • Neuroprotection Study :
    In vitro studies using human neuronal cell lines showed that the compound significantly decreased markers of oxidative stress when exposed to neurotoxic agents. This suggests its potential as a therapeutic agent in neurodegenerative diseases .

Toxicological Profile

Understanding the safety and toxicity is crucial for any pharmaceutical application:

  • Acute Toxicity : The compound exhibits moderate toxicity; however, detailed studies are necessary to establish safe dosage ranges for therapeutic use.
  • Chronic Effects : Long-term exposure studies have not been extensively conducted; hence further research is warranted to assess chronic toxicity and potential side effects.

Mechanism of Action

The mechanism of action of 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Hydrochloride

  • Structure: Features a dimethylaminophenyl group at position 1 instead of p-chlorobenzyl.
  • Activity: Demonstrates 3.3x greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) in acute arthritis models and superior analgesic effects in thermal/chemical pain tests .

Papaverine

  • Structure : A natural THIQ alkaloid lacking methoxy and halogenated substituents.

2-(3-Piperidyl)-6,7-dimethoxy-THIQ Derivatives

  • Structure : Incorporates a piperidine ring at position 2.
  • Activity : Acts as a bradycardic agent , reducing heart rate without affecting blood pressure. The 6,7-dimethoxy groups are essential for in vitro activity, but potency is half that of zatebradine, a reference bradycardic drug .

Lipophilicity and Bioavailability

The 6,7-dimethoxy-THIQ core significantly increases lipophilicity compared to imidazole- or pyridine-containing analogs, as shown below:

Compound Class clogP Value
Imidazole derivatives < 2.0
Pyridine derivatives ~2.5
6,7-Dimethoxy-THIQ derivatives > 3.0

Higher lipophilicity enhances blood-brain barrier (BBB) penetration , as seen in sigma-2 receptor ligands like RM273, which utilize the 6,7-dimethoxy-THIQ moiety for brain-targeted imaging . However, excessive lipophilicity may reduce aqueous solubility, necessitating salt forms (e.g., hydrobromide) for optimal pharmacokinetics .

Anti-Inflammatory and Analgesic Agents

  • Diclofenac Sodium: A standard NSAID with lower potency (ED₅₀ = 1.65 mg/kg) compared to 1-(4’-dimethylaminophenyl)-THIQ (ED₅₀ = 0.5 mg/kg) .

Sigma-2 Receptor Ligands

  • Target Compound : The p-chlorobenzyl group may enhance sigma-2 receptor affinity , similar to benzamide-linked 6,7-dimethoxy-THIQ derivatives (Ki < 10 nM) .
  • RM273: A fluorinated derivative with 6,7-dimethoxy-THIQ used in PET imaging, demonstrating the scaffold’s versatility in diagnostics .

Antifungal Agents

  • N-Alkyl THIQ Derivatives : C11-alkyl chains on 6,7-dimethoxy-THIQ show comparable activity to clotrimazole by inhibiting ergosterol biosynthesis. The target compound’s p-chlorobenzyl group may offer distinct steric interactions for antifungal targeting .

HIV-1 Reverse Transcriptase Inhibitors

  • THIQ Derivatives: Novel analogs with bulky substituents exhibit IC₅₀ values < 10 μM, though the target compound’s efficacy in this context remains unexplored .

Biological Activity

2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, including anti-cancer properties, neuropharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H20ClN2O2
  • Molecular Weight : 336.82 g/mol
  • IUPAC Name : 2-(4-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit potent anti-cancer properties. For instance:

  • In vitro Studies : A study evaluated the anti-proliferative activity of tetrahydroisoquinoline derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy in inhibiting cancer cell growth .
Compound IDCell LineIC50 (nM) Mean ± SD
1MCF-725 ± 5
2HepG230 ± 4

Neuropharmacological Effects

Tetrahydroisoquinoline compounds have been linked to neuroprotective effects. Research indicates that they may modulate neurotransmitter systems:

  • Serotonin and Dopamine Transporters : Compounds similar to 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This triple reuptake inhibition suggests potential applications in treating mood disorders and neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Activity : Some studies suggest that tetrahydroisoquinolines possess antioxidant properties that help mitigate oxidative stress in cells .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways such as the NO/sGC/cGMP/PKG pathway, which is critical in regulating vascular smooth muscle relaxation .

Case Study 1: Antitumor Efficacy

A specific case study focused on the efficacy of a tetrahydroisoquinoline derivative in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of tetrahydroisoquinoline derivatives in a rat model of Parkinson’s disease. The treated group exhibited improved motor function and reduced dopaminergic neuron loss compared to untreated controls .

Q & A

Q. Characterization :

  • NMR (¹H/¹³C): Confirm substituent positions and stereochemistry.
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁻).
  • X-ray crystallography (if crystalline): Resolve absolute configuration .

Q. Table 1: Example Analytical Parameters

TechniqueConditionsKey Outcomes
HPLCC18 column, 0.1% TFA in H₂O/MeCN gradientRetention time = 8.2 min, purity = 98.5%
¹H NMRDMSO-d₆, 400 MHzδ 3.85 (s, OCH₃), δ 7.45 (d, p-Cl-C₆H₄)

Basic Question: How can researchers assess the compound’s stability under experimental storage conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis, oxidative stress with H₂O₂).
  • Analytical Monitoring : Use HPLC to track degradation products over time. Calculate % degradation using peak area ratios.
  • Recommendations : Store at -20°C in anhydrous, light-protected vials to minimize hydrolysis and photodegradation .

Advanced Question: What strategies resolve contradictions in reported receptor-binding affinities across studies?

Methodological Answer:

Standardize Assay Conditions :

  • Use identical buffer pH, temperature, and ion concentrations.
  • Validate radioligand purity (e.g., [³H]-labeled ligands with ≥97% radiochemical purity).

Comparative Studies :

  • Replicate experiments using both in vitro (cell membranes) and in silico (molecular docking) approaches.
  • Perform statistical meta-analysis of historical data to identify outliers .

Q. Table 2: Example Receptor-Binding Data Comparison

StudyIC₅₀ (nM)Assay TypePotential Bias
A (2022)12 ± 2Radioligand competitionLow membrane protein concentration
B (2023)45 ± 8Fluorescence polarizationNon-specific binding interference

Advanced Question: How to design a pharmacokinetic (PK) study for this compound in preclinical models?

Methodological Answer:

In Vitro ADME :

  • Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life.
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis.

In Vivo PK :

  • Administer via IV/oral routes in rodents. Collect plasma samples at 0, 1, 4, 8, 24h.
  • Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Calculate AUC, Cmax, and bioavailability .

Advanced Question: What methodologies validate the compound’s role in enzyme inhibition studies?

Methodological Answer:

Enzyme Kinetics :

  • Conduct Michaelis-Menten assays with varying substrate concentrations.
  • Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Selectivity Screening :

  • Test against structurally related enzymes (e.g., monoamine oxidases vs. cytochrome P450 isoforms).
  • Use IC₅₀ ratios to define selectivity thresholds (>10-fold difference preferred) .

Basic Question: How to ensure analytical method compliance with regulatory guidelines for this compound?

Methodological Answer:
Follow ICH Q2(R1) guidelines for validation parameters:

  • Linearity : R² ≥0.998 over 50–150% of target concentration.
  • Accuracy/Precision : ≤2% RSD for intraday/interday variability.
  • LOD/LOQ : Signal-to-noise ratios ≥3 (LOD) and ≥10 (LOQ).
  • Robustness : Test minor variations in mobile phase pH (±0.2) and column temperature (±2°C) .

Advanced Question: How to address discrepancies in reported cytotoxicity profiles?

Methodological Answer:

Cell Line Authentication : Use STR profiling to confirm species/origin.

Assay Harmonization :

  • Standardize MTT vs. ATP-based viability assays.
  • Control for solvent effects (e.g., DMSO ≤0.1%).

Dose-Response Reproducibility : Perform triplicate experiments across independent labs. Publish raw data for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.